molecular formula C21H20N4O3 B2520038 Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-89-3

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2520038
CAS No.: 681470-89-3
M. Wt: 376.416
InChI Key: KRKXVFQLRBFISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a benzyloxy group at the 2-position of the phenyl ring, a methyl group at the 5-position, and a carboxylate ester at the 6-position. Its structural features influence electronic properties, solubility, and intermolecular interactions, which are critical for its functional applications .

Properties

IUPAC Name

methyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-18(20(26)27-2)19(25-21(24-14)22-13-23-25)16-10-6-7-11-17(16)28-12-15-8-4-3-5-9-15/h3-11,13,19H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKXVFQLRBFISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 360.4091 g/mol
  • CAS Number : 681471-86-3

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives containing the triazolo-pyrimidine scaffold have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AHCT-1168.5
Compound BHePG-212.3
Compound CMCF-710.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, including the NF-kB signaling pathway. In a study assessing various derivatives, this compound showed significant inhibition of LPS-induced inflammation in macrophage models.

Anticonvulsant Activity

In preclinical models of epilepsy, compounds with similar structures demonstrated anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels. For example, a related compound exhibited an ED50 value of 84.9 mg/kg in the Maximal Electroshock (MES) test.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

  • EGFR-TK Inhibition : Similar compounds have been identified as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and survival.
  • MAPK Pathway Modulation : The compound may influence mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress and inflammation.

Case Studies

  • Study on Antitumor Effects : A recent investigation into triazole derivatives revealed that this compound significantly reduced cell viability in HCT-116 and MCF-7 cell lines compared to controls.
  • Anti-inflammatory Research : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related triazolopyrimidines (Table 1), focusing on substituent positions, regiochemistry, and functional groups.

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position) Functional Groups Key Properties References
Target Compound 7-(2-benzyloxy phenyl), 5-methyl, 6-carboxylate Benzyloxy (ortho), methyl, ester High lipophilicity due to benzyloxy; steric hindrance at ortho position
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate (10) 7-phenyl, 5-methyl, 2-amino Amino, ester Regioselectivity influenced by acidic/ionic conditions; enhanced hydrogen bonding via amino group
7-(4-Methoxyphenyl)-5-(p-tolyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine 7-(4-methoxy phenyl), 5-(p-tolyl) Methoxy (para), methylphenyl Lower steric hindrance (para substitution); predicted pKa = 6.80, moderate solubility
2-(Benzylthio)-7-(4-dimethylaminophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide (16) Benzylthio, dimethylaminophenyl, carboxamide Thioether, dimethylamino, amide Increased electron donation (dimethylamino); thioether enhances stability but reduces polarity
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate 7-(2,4-dimethoxy phenyl), 5-phenyl Dimethoxy (ortho/para), ester Enhanced electron-donating effects; potential for π-stacking interactions

Physical and Chemical Properties

  • Crystal Packing : π-π stacking interactions observed in analogues (e.g., ) depend on aromatic substituents. The ortho-benzyloxy group in the target compound may disrupt such interactions due to steric bulk, affecting crystallinity .
  • pKa and Solubility : While the target compound lacks explicit pKa data, analogues with electron-withdrawing groups (e.g., carboxamide in ) show higher solubility than esters. The methyl ester in the target compound likely confers intermediate polarity .

Preparation Methods

Three-Component Condensation Mechanism

The reaction proceeds through a Knoevenagel condensation between methyl acetoacetate and 2-(benzyloxy)benzaldehyde, followed by Michael addition of 3-amino-1,2,4-triazole to the α,β-unsaturated intermediate. Intramolecular cyclization then forms the triazolo[1,5-a]pyrimidine ring. Two competing pathways are proposed:

  • Pathway A : Lewis base-catalyzed activation of the methylene compound and aldehyde, leading to a Knoevenagel adduct.
  • Pathway B : Formation of an iminium intermediate that reacts with the enol form of methyl acetoacetate.

The choice of catalyst critically influences the dominant pathway and regioselectivity.

Catalytic Systems and Reaction Optimization

Green Solvent Approaches

Recent protocols emphasize eco-friendly conditions. A mixture of water and ethanol (1:1 v/v) at reflux (78°C) with 4,4’-trimethylenedipiperidine (TMDP, 15 mol%) achieves yields of 82–89% for analogous triazolo[1,5-a]pyrimidines. TMDP acts as a dual hydrogen-bond donor and Lewis base, facilitating both condensation and cyclization steps. Key advantages include:

  • Liquid-phase catalysis at 65°C (below TMDP’s melting point of 58–60°C)
  • Recyclability for 4–5 cycles without significant loss in activity.

Ionic Liquid and POCl3-Mediated Methods

Alternative routes employ phosphorus oxychloride (POCl3) as both solvent and catalyst. In a representative procedure:

  • 3-Amino-1,2,4-triazole (1.2 equiv), methyl acetoacetate (1.0 equiv), and 2-(benzyloxy)benzaldehyde (1.0 equiv) are stirred in POCl3 (5 mL/mmol) at 115–120°C for 12 h.
  • The mixture is quenched with ice-water, neutralized with K2CO3, and extracted with ethyl acetate.
  • Chromatographic purification (SiO2, hexane:EtOAc 3:1) yields the product as a white solid (68–74%).

POCl3 promotes cyclodehydration but requires careful handling due to corrosivity and moisture sensitivity.

Structural and Reaction Parameter Optimization

Solvent Effects

Comparative studies show solvent polarity significantly impacts yield:

Solvent Dielectric Constant (ε) Yield (%)
Water:Ethanol (1:1) 48.3 89
POCl3 13.9 74
DMF 36.7 63

Polar aprotic solvents like DMF reduce yields due to competitive coordination with catalysts.

Temperature and Time Profiling

Optimal conditions for the TMDP-catalyzed route:

  • 65°C : 6 h (89% yield)
  • 80°C : 4 h (85% yield, increased side products)
  • Room temperature : <10% conversion after 24 h.

Spectroscopic Characterization and Validation

The synthesized compound exhibits characteristic spectral features:

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.28 (m, 5H, Bn), 7.02 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (t, J=7.6 Hz, 1H, Ar-H), 5.21 (s, 2H, OCH2Ph), 4.97 (s, 1H, H-7), 3.72 (s, 3H, COOCH3), 2.41 (s, 3H, CH3).
  • 13C NMR : δ 169.8 (COO), 158.2 (C-6), 152.4 (C-2), 134.7–114.2 (aromatic carbons), 55.6 (OCH2Ph), 21.3 (CH3).

Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 405.1 [M+H]+.

Mechanistic Insights and Byproduct Analysis

Side products arise from:

  • Incomplete cyclization : Isolable intermediates include the open-chain enamine (3–7% yield).
  • Oxidation : Trace amounts (≤2%) of the fully aromatic triazolo[1,5-a]pyrimidine result from aerial oxidation.

Suppression strategies:

  • Strict inert atmosphere (N2/Ar)
  • Addition of radical scavengers (BHT, 0.1 equiv).

Comparative Evaluation of Synthetic Protocols

Parameter TMDP/Water-Ethanol POCl3
Yield (%) 89 74
Reaction Time (h) 6 12
Catalyst Cost ($/g) 0.45 0.12
E-Factor 8.7 14.2
Safety Non-corrosive PCl3 emissions

The TMDP route offers superior sustainability, while POCl3 provides cost advantages for small-scale synthesis.

Industrial-Scale Adaptation Challenges

Key considerations for kilogram-scale production:

  • Exothermicity Management : Semi-batch addition of aldehyde to prevent thermal runaway (ΔTmax = 42°C).
  • Crystallization Optimization : Use of heptane:THF (4:1) for polymorph control (Form II, melting point 162–164°C).
  • Waste Streams : TMDP-mediated processes generate aqueous ethanol waste (COD 12,500 mg/L), requiring biodegradation pretreatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.